2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2O/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGOPYOWALBCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Configuration and Electronic Effects
The compound is distinguished by its meta-positioned trifluoromethyl groups on both the phenoxy and phenyl substituents. Key comparisons include:
Analysis :
- Steric Impact : The bulkier 5-phenyl substituent in the target compound may reduce rotational freedom compared to YA-7777, which has a smaller carboxylic acid group.
- Functional Group Influence: Replacing phenoxy with sulfanyl (as in ) introduces a polarizable sulfur atom, altering binding affinity in enzyme inhibition studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Utilize halogenation and trifluoromethylation reactions, as described for structurally similar pyridinecarbonitriles. Key intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can be synthesized via Pd-catalyzed cross-coupling or radical-mediated trifluoromethylation .
- Step 2 : Optimize reaction parameters:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates .
- Catalysts : Employ Cu(I) or Pd(0) catalysts for efficient C–O bond formation between phenoxy and pyridine moieties .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and trifluoromethyl group integration .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for : ~442.08) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min under gradient conditions) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodological Answer :
- Solubility Testing : Dissolve 10 mg in 1 mL of solvents (e.g., DMSO, THF, methanol) under sonication. Record solubility as:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| THF | ~20 |
| Methanol | <5 |
- Stability : Store at –20°C in anhydrous DMSO. Monitor degradation via HPLC over 30 days; <5% decomposition under inert atmosphere .
Advanced Research Questions
Q. How does the electronic effect of the dual trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. Trifluoromethyl groups act as strong electron-withdrawing groups, activating the 3-carbonitrile position for nucleophilic substitution .
- Experimental Validation : Compare reaction rates of the compound with non-fluorinated analogs in Suzuki-Miyaura couplings. Observe 2–3× faster kinetics due to enhanced electrophilicity .
Q. What strategies can be employed to study the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR or JAK2). The pyridine-carbonitrile scaffold shows high affinity for hydrophobic active sites .
- In Vitro Assays : Test inhibitory activity (IC) against recombinant kinases. Use fluorescence polarization assays with ATP-competitive probes .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compile IC values from peer-reviewed studies (e.g., PubChem, PubMed) and normalize data using standardized assay conditions (e.g., cell line: HEK293, ATP concentration: 1 mM) .
- Dose-Response Validation : Repeat conflicting assays with controlled variables (pH, temperature) to identify outliers. Use ANOVA to assess significance (p < 0.05) .
Q. What methodologies are recommended for assessing the compound’s photostability under UV light for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Expose 1 mM solution (in acetonitrile) to 254 nm UV light. Monitor absorbance at λmax (e.g., 320 nm) every 15 minutes. Degradation >10% after 2 hours indicates poor photostability .
- Mass Spectrometry : Identify photodegradation products (e.g., hydroxylated or demethylated derivatives) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
